molecular formula C16H26N2O4S B2765615 N-(4-(N-(3-hydroxy-4,4-dimethylpentyl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 1448026-63-8

N-(4-(N-(3-hydroxy-4,4-dimethylpentyl)sulfamoyl)-3-methylphenyl)acetamide

Cat. No. B2765615
CAS RN: 1448026-63-8
M. Wt: 342.45
InChI Key: MOJSJTGETIKPSH-UHFFFAOYSA-N
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Description

N-(4-(N-(3-hydroxy-4,4-dimethylpentyl)sulfamoyl)-3-methylphenyl)acetamide, also known as GSK-3 inhibitor VII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of the glycogen synthase kinase-3 (GSK-3) enzyme, which plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, and cell cycle regulation.

Scientific Research Applications

Synthesis and Characterization

  • Efficient Sulfamoylation : A study described an efficient general method for the sulfamoylation of hydroxyl groups, where N, N-dimethylacetamide or 1-methyl-2-pyrrolidone was used as a solvent to accelerate the sulfamoylation reaction. This method could be applied to a wide range of hydroxyl groups, suggesting relevance to the synthesis of compounds like N-(4-(N-(3-hydroxy-4,4-dimethylpentyl)sulfamoyl)-3-methylphenyl)acetamide (Okada, Iwashita, & Koizumi, 2000).

  • Antimicrobial Activity : Research on the preparation and characterization of new azo complexes derived from N-(4-hydroxyphenyl)acetamide showed antimicrobial activity. This indicates potential applications in developing antimicrobial agents using similar compounds (Fahad, 2017).

  • Chemoselective Acetylation : A study on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide highlights a process optimization for the synthesis of antimalarial drugs, showcasing the pharmaceutical application of related chemical processes (Magadum & Yadav, 2018).

Potential Applications

  • Fluorescence Binding Studies : The synthesis of p-hydroxycinnamic acid derivatives and investigation of their fluorescence binding with bovine serum albumin indicate potential bioanalytical applications for similar sulfamoyl compounds, useful in studying protein-ligand interactions (Meng et al., 2012).

  • Antimicrobial Evaluation : The synthesis and antimicrobial evaluation of novel compounds incorporating a sulfamoyl moiety, like N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide derivatives, demonstrate significant antimicrobial activity, suggesting applications in developing new antimicrobial agents (Darwish et al., 2014).

properties

IUPAC Name

N-[4-[(3-hydroxy-4,4-dimethylpentyl)sulfamoyl]-3-methylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4S/c1-11-10-13(18-12(2)19)6-7-14(11)23(21,22)17-9-8-15(20)16(3,4)5/h6-7,10,15,17,20H,8-9H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJSJTGETIKPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCC(C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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